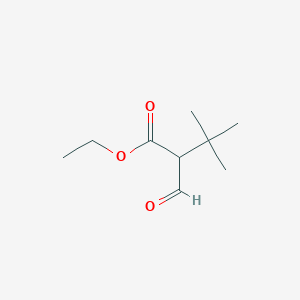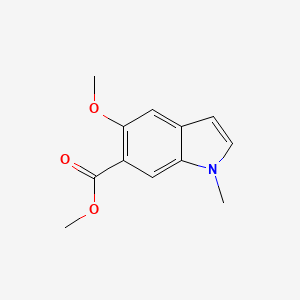
Ethyl 2-formyl-3,3-dimethylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-formyl-3,3-dimethylbutanoate is an organic compound with the molecular formula C9H16O3. It is a derivative of butanoic acid and is characterized by the presence of an ethyl ester group and a formyl group attached to a dimethyl-substituted butanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-formyl-3,3-dimethylbutanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 3,3-dimethylbutanoate with ethyl formate in the presence of a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (around -70°C). The reaction mixture is then allowed to warm to room temperature, resulting in the formation of the desired product .
Another method involves the use of titanium tetrachloride (TiCl4) and triethylamine (Et3N) in dichloromethane (DCM) at 0°C to room temperature. This method also yields this compound with good efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
Ethyl 2-formyl-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-carboxy-3,3-dimethylbutanoic acid.
Reduction: 2-hydroxymethyl-3,3-dimethylbutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl 2-formyl-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester and formyl groups.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 2-formyl-3,3-dimethylbutanoate depends on the specific reaction it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the formyl group gains electrons to form a primary alcohol. The molecular targets and pathways involved vary based on the specific chemical transformation.
類似化合物との比較
Ethyl 2-formyl-3,3-dimethylbutanoate can be compared to other similar compounds such as:
Ethyl 3,3-dimethylbutanoate: Lacks the formyl group, making it less reactive in certain oxidation and reduction reactions.
Ethyl 2-formylbutanoate: Lacks the dimethyl substitution, which can affect the steric and electronic properties of the molecule.
Ethyl 2-formyl-3,3-dimethylpentanoate: Has an additional carbon in the backbone, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of a formyl group and a dimethyl-substituted butanoate backbone, providing a distinct set of chemical properties and reactivity.
特性
分子式 |
C9H16O3 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
ethyl 2-formyl-3,3-dimethylbutanoate |
InChI |
InChI=1S/C9H16O3/c1-5-12-8(11)7(6-10)9(2,3)4/h6-7H,5H2,1-4H3 |
InChIキー |
HGGFOZRVRSJJBA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B13906168.png)



![3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B13906195.png)


![Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13906219.png)


![2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13906237.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)
